Gardenin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial and Antifungal Properties

Studies suggest Gardenin A possesses antibacterial and antifungal properties. Research published in the Journal of Agricultural and Food Chemistry demonstrated its effectiveness against various foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. Additionally, studies have shown its potential antifungal activity against Candida albicans, a common fungal pathogen []. These findings suggest Gardenin A could be explored as a natural alternative to conventional antibiotics and antifungals.

Anti-inflammatory and Antioxidant Properties

Gardenin A has also been investigated for its anti-inflammatory and antioxidant properties. Studies in mice models have shown its ability to reduce inflammation and oxidative stress, both of which are implicated in various chronic diseases [, ]. These findings warrant further investigation into the potential therapeutic applications of Gardenin A in inflammatory and oxidative stress-related conditions.

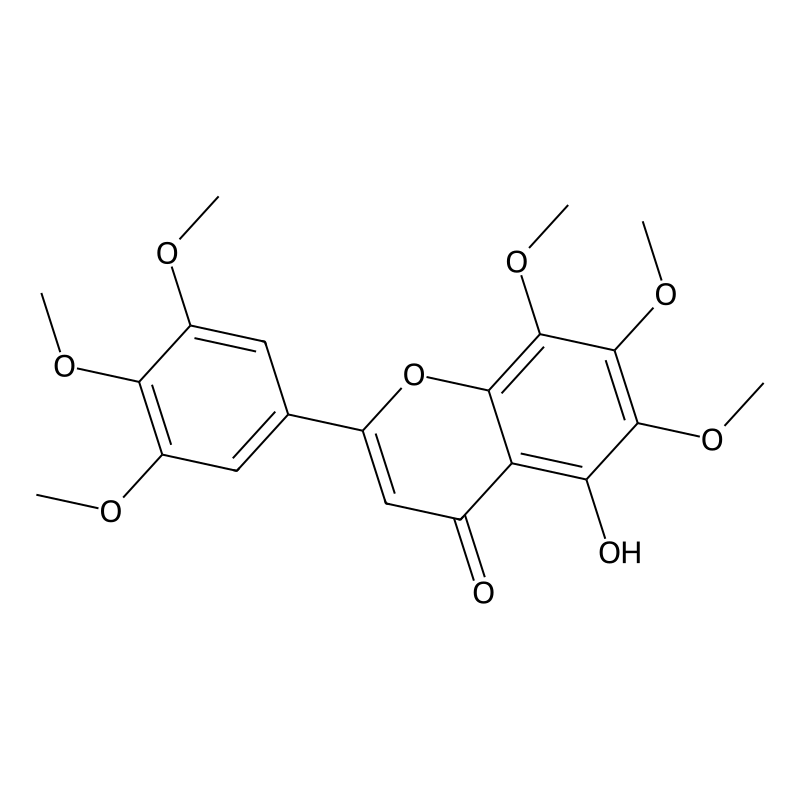

Gardenin A is a polymethoxyflavone derived from the plant Psiadia punctulata, belonging to the family Asteraceae. Its chemical formula is and it is recognized for its complex structure, which includes multiple methoxy groups attached to a flavonoid backbone. This compound has garnered attention due to its potential health benefits and biological activities, particularly in the context of oxidative stress and inflammation.

Gardenin A's neurotrophic effects are believed to be mediated through the activation of several signaling pathways, including the MAPK/ERK, PKC, and PKA pathways [, ]. These pathways play a crucial role in promoting neurite outgrowth and neuronal differentiation. Additionally, Gardenin A may interact with other cellular processes related to neuroprotection and nervous system function, but further research is needed to elucidate the complete mechanism [].

- Nuclear factor erythroid 2-related factor 2 (NRF2) pathway: This activation leads to increased expression of antioxidant enzymes.

- Nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway: Inhibition of this pathway reduces pro-inflammatory cytokine production, thereby mitigating inflammation .

The biological activities of Gardenin A are diverse and significant:

- Antioxidant Properties: Gardenin A enhances the cellular antioxidant defense system by activating the NRF2 pathway, which helps in combating oxidative stress .

- Anti-inflammatory Effects: By inhibiting the NFκB pathway, Gardenin A reduces inflammation, making it a potential therapeutic agent for inflammatory diseases .

- Vasodilation: Research indicates that Gardenin A may promote vasodilation through the activation of endothelial nitric oxide signaling, contributing to cardiovascular health .

The synthesis of Gardenin A can be achieved through various methods:

- Extraction from Natural Sources: The primary method involves extracting Gardenin A from the leaves or flowers of Psiadia punctulata using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis can be performed through multi-step organic reactions that involve the functionalization of flavonoid precursors. This typically requires reagents that facilitate methoxylation and oxidation reactions.

Gardenin A has several promising applications:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, Gardenin A is being explored as a potential treatment for chronic diseases such as arthritis and cardiovascular disorders.

- Nutraceuticals: It may be incorporated into dietary supplements aimed at enhancing health through natural antioxidants.

- Cosmetics: The compound's antioxidant properties make it a candidate for skincare products designed to combat oxidative damage.

Research into the interactions of Gardenin A with other compounds is ongoing:

- Synergistic Effects: Studies suggest that combining Gardenin A with other flavonoids may enhance its biological activity, particularly in terms of antioxidant capacity.

- Drug Interactions: Preliminary investigations indicate that Gardenin A may influence the metabolism of certain drugs by modulating cytochrome P450 enzymes, although more research is needed to fully understand these interactions .

Several compounds share structural similarities with Gardenin A, primarily within the flavonoid class. Key comparisons include:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Luteolin | Flavone | Antioxidant, anti-inflammatory | Stronger anti-inflammatory effects |

| Apigenin | Flavone | Antioxidant, anti-cancer | Promotes apoptosis in cancer cells |

| Quercetin | Flavonol | Antioxidant, antihistamine | Broad spectrum of health benefits |

| Hesperidin | Flavonoid glycoside | Cardiovascular protection | Enhances blood circulation |

Gardenin A's uniqueness lies in its specific methoxylation pattern and potent activation of both NRF2 and inhibition of NFκB pathways, distinguishing it from other flavonoids that may not exhibit such dual functionality.

Gastrointestinal Absorption Characteristics

Gardenin A demonstrates measurable oral bioavailability across multiple experimental models. In Drosophila melanogaster studies, oral administration of 10 μM Gardenin A for 4 days resulted in detectable brain concentrations of 7.64 ± 2.1 nM/mg tissue, confirming successful gastrointestinal absorption and systemic distribution [3] [4]. The compound exhibits lipophilic characteristics (XLogP-AA 3.2) that facilitate membrane permeability while maintaining sufficient aqueous solubility for absorption [5].

Comparative absorption studies using Caco-2 cell monolayers, a validated model for intestinal permeability, revealed limited transport efficiency with a permeability coefficient of -4.641 logPe [6]. However, despite these in vitro limitations, in vivo studies consistently demonstrate successful oral absorption and systemic bioavailability, suggesting that additional absorption mechanisms may compensate for apparent transport limitations in simplified cell culture models.

Blood-Brain Barrier Penetration

The blood-brain barrier permeability of Gardenin A represents a critical pharmacokinetic parameter given its demonstrated neuroprotective properties. Multiple in vivo studies provide compelling evidence for brain penetration capabilities. In mouse models, oral administration at doses of 25 mg/kg and 100 mg/kg resulted in detectable brain concentrations, with the higher dose producing readily detectable levels [7] [8] [9] [10].

Parallel artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB) studies indicate moderate permeability with a coefficient of 0.0000218063 [6]. While this suggests limited passive diffusion across the blood-brain barrier, the confirmed in vivo brain detection indicates that Gardenin A utilizes additional transport mechanisms or achieves sufficient concentrations through prolonged exposure to exert biological effects.

The brain bioavailability demonstrates tissue-specific distribution patterns, with confirmed detection in cortical and hippocampal regions following chronic administration [7] [8]. This regional distribution correlates with the observed cognitive and motor functional improvements in experimental models, supporting the clinical relevance of the measured brain concentrations.

| Study Type | Concentration/Dose | Brain/CNS Detection | Bioavailability | Reference |

|---|---|---|---|---|

| In vivo (Drosophila) | 10 μM (4 days) | 7.64 ± 2.1 nM/mg | Confirmed oral absorption | [3] [4] |

| In vivo (Mouse) | 25 mg/kg | Detectable | Brain penetration | [9] [10] |

| In vivo (Mouse) | 100 mg/kg | Readily detectable | Excellent brain bioavailability | [9] [10] |

| In vitro (Caco-2) | -4.641 logPe | Poor permeability | Limited transport | [6] |

| PAMPA-BBB prediction | 0.0000218063 | Low permeability | Predicted low BBB permeability | [6] |

Phase I/II Metabolic Pathways in Mammalian Systems

Phase I Metabolic Transformations

Gardenin A undergoes extensive Phase I metabolism primarily through cytochrome P450-mediated reactions. Comprehensive metabolite identification studies in rat liver microsomes have characterized twelve distinct metabolites resulting from Phase I transformations [11] [12]. The predominant Phase I reactions include demethoxylation and demethylation processes, representing the primary metabolic fate of the parent compound.

Demethoxylation reactions target the multiple methoxy groups present on both the A and B rings of the flavonoid structure. These reactions proceed through cytochrome P450-mediated oxidative processes, systematically removing methoxy substituents to generate more polar metabolites. In vitro studies demonstrate that eight distinct demethoxylated metabolites can be formed, indicating multiple potential sites for this transformation [11] [12].

Demethylation represents the second major Phase I pathway, with four specific metabolites identified in liver microsome studies [11] [12]. These reactions involve the oxidative removal of methyl groups from methoxy substituents, generating hydroxylated derivatives that serve as substrates for subsequent Phase II conjugation reactions.

Additional Phase I transformations include hydroxylation reactions that introduce new hydroxyl groups at various positions on the flavonoid scaffold. These reactions increase the polarity of metabolites and provide additional sites for Phase II conjugation, facilitating eventual elimination from the organism.

Phase II Conjugation Reactions

Phase II metabolism of Gardenin A involves multiple conjugation pathways that dramatically increase the hydrophilicity and excretability of metabolites. Comprehensive in vivo metabolite profiling in rats identified twenty-six total metabolites, with significant contributions from Phase II conjugation reactions [13].

Glucuronide conjugation represents a major Phase II pathway, mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes [13]. These reactions attach glucuronic acid moieties to hydroxyl groups present on Phase I metabolites or the parent compound, generating highly polar conjugates that are readily eliminated through biliary and renal pathways. The glucuronidation process follows established mechanisms involving the transfer of glucuronic acid from uridine 5'-diphospho-glucuronic acid to substrate molecules [14] [15].

Sulfate conjugation provides an alternative Phase II pathway, catalyzed by sulfotransferase (SULT) enzymes [13]. These reactions attach sulfate groups to hydroxyl moieties, creating negatively charged metabolites with enhanced water solubility. The sulfation pathway often complements glucuronidation, with substrate specificity and tissue distribution influencing which pathway predominates for specific metabolites.

Methylation reactions, catalyzed by methyltransferase enzymes, represent an additional Phase II pathway identified in Gardenin A metabolism [13]. These reactions can occur on hydroxyl groups generated through Phase I transformations, producing methylated derivatives that may exhibit altered biological activity compared to the parent compound.

| Metabolic Reaction | Phase | Number of Metabolites (In vivo) | Number of Metabolites (In vitro) | Primary Enzyme System | Reference |

|---|---|---|---|---|---|

| Demethoxylation | Phase I | Multiple | 8 metabolites | CYP450 | [13] [11] [12] |

| Demethylation | Phase I | Multiple | 4 metabolites | CYP450 | [13] [11] [12] |

| Hydroxylation | Phase I | Multiple | Multiple | CYP450 | [13] [11] [12] |

| Glucuronide Conjugation | Phase II | Detected | Not specified | UGT | [13] |

| Sulfate Conjugation | Phase II | Detected | Not specified | SULT | [13] |

| Methylation | Phase II | Detected | Not specified | MT | [13] |

Tissue-Specific Bioaccumulation Patterns

Central Nervous System Distribution

The central nervous system represents a primary target tissue for Gardenin A accumulation, consistent with its demonstrated neuroprotective properties. Brain tissue analysis following chronic oral administration reveals specific regional distribution patterns that correlate with functional outcomes [7] [8] [9]. The compound demonstrates preferential accumulation in cortical regions, where it modulates antioxidant gene expression and reduces inflammatory markers.

Striatal accumulation of Gardenin A correlates directly with improvements in motor function and protection of dopaminergic neurons [7] [8]. The compound attenuates the reduction in tyrosine hydroxylase expression characteristic of neurodegenerative processes, suggesting that striatal bioaccumulation reaches therapeutically relevant concentrations. This regional specificity supports the observed improvements in mobility and gait abnormalities in experimental models.

Hippocampal distribution patterns align with the cognitive enhancement effects of Gardenin A treatment [7] [8]. The compound reduces phosphorylated alpha-synuclein levels in this region while promoting memory consolidation and associative learning. The sustained hippocampal presence following chronic administration indicates favorable pharmacokinetic properties for cognitive applications.

Hepatic Metabolism and Distribution

The liver serves as the primary site of Gardenin A metabolism, with rapid uptake and extensive biotransformation following oral administration [13] [16]. Hepatic tissue demonstrates high accumulation during the first-pass metabolism phase, where the majority of Phase I and Phase II transformations occur. The hepatic distribution pattern supports the observed hepatoprotective effects and antihyperlipidemic properties of the compound.

Hepatocyte studies demonstrate that Gardenin A accumulates preferentially in metabolically active liver cells, where it modulates lipid metabolism and reduces steatosis [16]. The compound decreases intracellular triglyceride content and reduces markers of lipotoxicity, indicating that hepatic concentrations reach levels sufficient for metabolic modulation.

Systemic and Renal Distribution

Plasma concentrations of Gardenin A exhibit transient patterns following oral administration, with peak levels occurring within 1-4 hours [13] [16]. The relatively short plasma half-life reflects rapid tissue distribution and ongoing metabolic clearance. Despite transient plasma exposure, the compound achieves sustained tissue concentrations that support prolonged biological activity.

Renal distribution likely contributes to the elimination of Gardenin A metabolites, particularly the polar Phase II conjugates [13]. While direct renal tissue concentration data are limited, the detection of metabolites in urine samples confirms active renal processing of the compound and its derivatives.

Comparative Tissue Accumulation

The tissue distribution profile of Gardenin A demonstrates selectivity that aligns with its pharmacological targets. Brain tissue shows sustained accumulation despite blood-brain barrier limitations, liver tissue demonstrates rapid and extensive uptake for metabolism, and systemic circulation provides transient but sufficient exposure for tissue distribution [7] [8] [9] [16].

The bioaccumulation patterns suggest that chronic dosing regimens optimize tissue exposure while minimizing systemic accumulation. This pharmacokinetic profile supports the safety and efficacy observed in long-term studies, where sustained tissue concentrations provide therapeutic benefits without evidence of toxicity.

| Tissue/Organ | Detection Status | Accumulation Pattern | Time to Maximum | Clinical Relevance | Reference |

|---|---|---|---|---|---|

| Brain | Confirmed | Moderate | Multiple hours | Neuroprotection | [7] [8] [9] |

| Liver | Likely (metabolic site) | High (metabolism) | Rapid | First-pass metabolism | [13] [16] |

| Plasma | Confirmed | Transient | 1-4 hours | Systemic exposure | [13] [16] |

| Kidney | Likely | Moderate | Moderate | Elimination | Inferred |

| Striatum | Confirmed | Specific uptake | Chronic exposure | Motor function | [7] [8] |

| Cortex | Confirmed | Specific uptake | Chronic exposure | Cognitive effects | [7] [8] |

| Hippocampus | Confirmed | Specific uptake | Chronic exposure | Memory function | [7] [8] |